
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide, commonly known as CB-1 antagonist, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CB-1 antagonist is a type of drug that blocks the activity of the cannabinoid receptor type 1 (CB-1) in the brain. The CB-1 receptor is responsible for the psychoactive effects of cannabis, and its blockade can potentially treat various neurological and metabolic disorders.
科学的研究の応用
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist has been studied extensively for its potential therapeutic applications. It has been shown to be effective in treating obesity, metabolic syndrome, and type 2 diabetes by reducing appetite and promoting weight loss. This compound antagonist has also been studied for its potential in treating drug addiction, anxiety, and depression. Additionally, this compound antagonist has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist works by blocking the activity of the this compound receptor in the brain. The this compound receptor is responsible for the psychoactive effects of cannabis, such as euphoria and increased appetite. By blocking this receptor, this compound antagonist reduces appetite and promotes weight loss. This compound antagonist also reduces the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction. Additionally, this compound antagonist has anti-inflammatory and neuroprotective effects, which may be due to its ability to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have several biochemical and physiological effects. It reduces appetite and promotes weight loss by blocking the this compound receptor in the brain. This compound antagonist also reduces the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction. Additionally, this compound antagonist has anti-inflammatory and neuroprotective effects, which may be due to its ability to modulate the immune system and reduce oxidative stress.
実験室実験の利点と制限
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, this compound antagonist has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, this compound antagonist also has some limitations. One limitation is that it can have off-target effects, which may affect the interpretation of the results. Additionally, this compound antagonist can be difficult to synthesize and purify, which may limit its availability for research.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop more selective this compound antagonists that have fewer off-target effects. Additionally, future research could focus on optimizing the synthesis and purification of this compound antagonist to make it more readily available for research. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound antagonist and its potential as a therapeutic agent.
合成法
The synthesis of N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist involves the reaction between 2-chlorobenzylamine and cyclopropylcarbonyl chloride in the presence of triethylamine. The reaction yields this compound antagonist, which can be purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-4-2-1-3-8(10)7-14-11(16)12(17)15-9-5-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYYEIEXCHYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

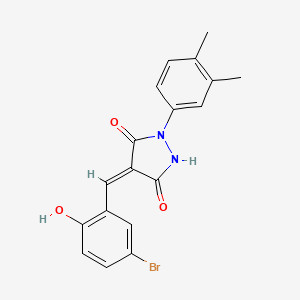

![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)
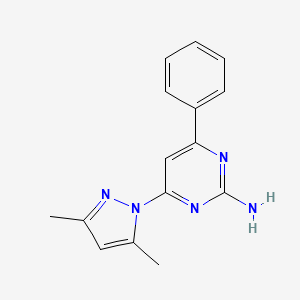
![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)
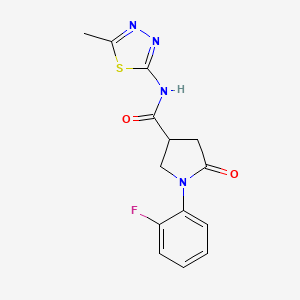
![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)
![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
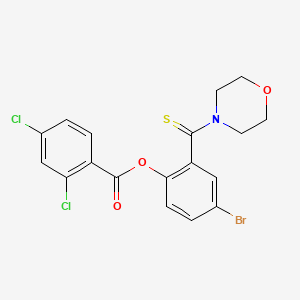
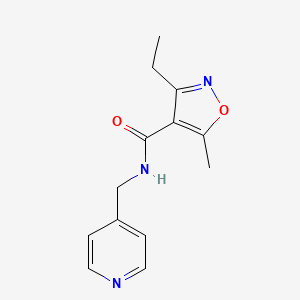
![5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)